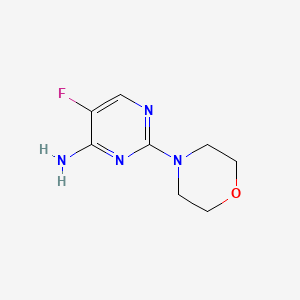
5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine
Übersicht
Beschreibung
5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine is a chemical compound that is part of a broader class of substances known for their potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, related compounds with morpholine and fluorinated pyrimidine structures have been synthesized and studied for various applications, including their use in high-performance polymers and potential pharmacological activities .
Synthesis Analysis
The synthesis of related compounds involves the preparation of novel diamine monomers and their subsequent reaction with different dianhydrides to form polyimides . For instance, the synthesis of 2,2′-bis[4-(5-amino-2-pyridinoxy)phenyl] hexafluoropropane (6FBAPDP) and its derivatives has been reported, which involves a two-stage process with heating imidization . Similarly, novel diamine monomers like 2,6-bis(3'-trifluoromethyl-p-aminobiphenyl ether)pyridine (TABP) have been synthesized and reacted with dianhydrides to produce fluorinated polyimides . These methods could potentially be adapted for the synthesis of 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine by incorporating the appropriate morpholine and fluoropyrimidine moieties.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was confirmed by NMR, IR, and Mass spectral studies, and its crystal structure was determined by single crystal X-ray diffraction . These techniques could be employed to analyze the molecular structure of 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine, ensuring the correct synthesis and identification of the compound.
Chemical Reactions Analysis
The reactivity of related fluoropyrimidine compounds has been explored, with studies showing that 4-chloro pyrimidines can react with ammonia or morpholine to yield substituted pyrimidines . This suggests that 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine could also participate in various chemical reactions, potentially leading to the formation of new compounds with different pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively studied. Fluorinated polyimides derived from novel diamine monomers exhibit good solubility in polar solvents, high thermal stability, low moisture absorption, and excellent mechanical properties . These properties are crucial for their application in high-performance materials. The photophysical properties of morpholinopyridine compounds have also been investigated, revealing high fluorescence quantum yields in solution and the solid state . These findings could provide insights into the properties of 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine, which may have similar solubility, stability, and emissive characteristics due to the presence of morpholine and fluoropyrimidine groups.
Wissenschaftliche Forschungsanwendungen
1. CF3-Substituted Mollugin 2-(4-Morpholinyl)-ethyl ester as a Potential Anti-inflammatory Agent
- Summary of Application: This compound is a derivative of mollugin, the main ingredient of the oriental medicinal herb Rubia cordifolia. It has been synthesized to overcome the poor aqueous solubility and metabolic stability of mollugin. It has been evaluated for its ability to inhibit U937 monocyte cell adhesion to HT-29 colonic epithelial cells in TNF-α- or IL-6-induced models of colon inflammation .
- Methods of Application: The compound was synthesized and its water solubility, metabolic and plasma stability were evaluated. It was then tested for inhibitory activity in TNF-α- and IL-6-induced colonic epithelial cell adhesion assays .
- Results: The 2-(4-morpholinyl)-ethyl ester of CF3-substituted mollugin (compound 15c) showed good water solubility, improved metabolic and plasma stability, and greater inhibitory activity than mesalazine in both the TNF-α- and IL-6-induced colonic epithelial cell adhesion assays .
2. Determination of D-amino acids
- Summary of Application: 1-fluoro-2,4-dinitrophenyl-5-l-alanine amide, a compound synthesized from 1,5-difluoro-2,4-dinitrobenzene and l-Ala-NH2, contains a reactive fluorine atom which can be used for the reaction with a mixture of l- and d-amino acids .
- Methods of Application: The compound was synthesized and then reacted with a mixture of l- and d-amino acids. The resulting diastereomers were obtained in quantitative yield .
- Results: The diastereomers could be separated and estimated by HPLC. With the five amino acids studied (Ala, Asp, Glu, Met and Phe), l-diastereomers were eluted from the reverse-phase column before d-diastereomers .
5. 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine
- Summary of Application: This compound is a biochemical used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experimental procedures involving protein analysis.
- Results: The specific results would depend on the exact nature of the proteomics research being conducted .
Safety And Hazards
The safety and hazards associated with “5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine” are not well-documented in the available literature.
Zukünftige Richtungen
The future directions for research on “5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine” are not well-documented in the available literature. However, related compounds such as “5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine” are used in organic synthesis2, suggesting potential applications in the development of new synthetic methods or the synthesis of new compounds.
Please note that this analysis is based on the limited information available and may not fully cover “5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine”. Further research may be needed to provide a more comprehensive understanding of this compound.
Eigenschaften
IUPAC Name |
5-fluoro-2-morpholin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN4O/c9-6-5-11-8(12-7(6)10)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIWRBYNWKOXGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C(=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353866 | |
| Record name | 5-Fluoro-2-(morpholin-4-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine | |
CAS RN |
312928-75-9 | |
| Record name | 5-Fluoro-2-(morpholin-4-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



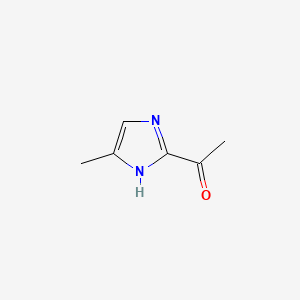



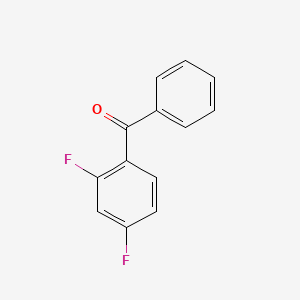
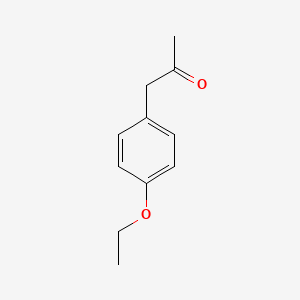
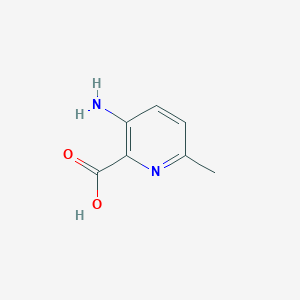
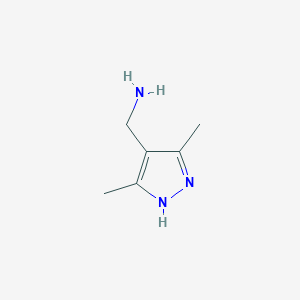
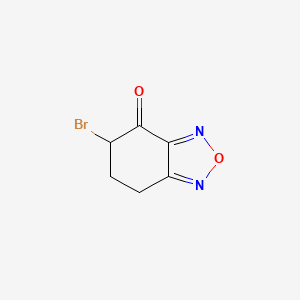

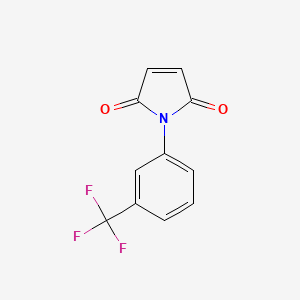


![2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1332415.png)